molecular formula C13H14FNO3 B12251066 Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12251066
M. Wt: 251.25 g/mol
InChI Key: ZNBKVKVBGSAVEN-UHFFFAOYSA-N
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Description

Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H12FNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves the condensation of 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The resulting hydrazones can form isomers due to the presence of amide and azomethine structural units .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific structural features, such as the presence of the fluorophenyl group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14FNO3

Molecular Weight

251.25 g/mol

IUPAC Name

methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14FNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-3-2-4-11(14)5-9/h2-5,10H,6-8H2,1H3

InChI Key

ZNBKVKVBGSAVEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC(=CC=C2)F

Origin of Product

United States

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